molecular formula C3H5Cl2NO2 B11957521 1,2-Dichloro-3-nitropropane CAS No. 88947-51-7

1,2-Dichloro-3-nitropropane

Cat. No.: B11957521
CAS No.: 88947-51-7
M. Wt: 157.98 g/mol
InChI Key: YPSGSWCFCUVEPL-UHFFFAOYSA-N
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Description

1,2-Dichloro-3-nitropropane is an organic compound with the molecular formula C3H5Cl2NO2 It is a member of the nitroalkane family, characterized by the presence of both nitro and chloro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dichloro-3-nitropropane can be synthesized through a multi-step process involving the chlorination and nitration of propane derivatives. One common method involves the chlorination of 1,3-dichloropropane followed by nitration using nitric acid under controlled conditions . The reaction conditions typically require a catalyst and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and nitration processes. These methods are optimized for high yield and purity, utilizing advanced chemical engineering techniques to control reaction parameters and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dichloro-3-nitropropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2-Dichloro-3-nitropropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3-nitropropane involves its interaction with biological molecules and enzymes. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the inhibition of specific enzymes or disruption of cellular pathways .

Comparison with Similar Compounds

  • 1-Nitropropane
  • 2-Nitropropane
  • 1,3-Dichloropropane
  • 2-Chloro-2-nitropropane

Comparison: 1,2-Dichloro-3-nitropropane is unique due to the presence of both nitro and chloro groups, which confer distinct reactivity and chemical properties. Compared to other nitroalkanes, it exhibits different reactivity patterns in oxidation and reduction reactions. The presence of chloro groups also allows for unique substitution reactions not observed in other nitroalkanes .

Properties

CAS No.

88947-51-7

Molecular Formula

C3H5Cl2NO2

Molecular Weight

157.98 g/mol

IUPAC Name

1,2-dichloro-3-nitropropane

InChI

InChI=1S/C3H5Cl2NO2/c4-1-3(5)2-6(7)8/h3H,1-2H2

InChI Key

YPSGSWCFCUVEPL-UHFFFAOYSA-N

Canonical SMILES

C(C(CCl)Cl)[N+](=O)[O-]

Origin of Product

United States

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